Alliin
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-[(S)-prop-2-enylsulfinyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHLIQGRKRUKPH-DYEAUMGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[S@](=O)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020639 | |
| Record name | Alliin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556-27-4 | |
| Record name | Alliin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alliin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alliin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-(allylsulphinyl)-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLIIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I4L2D0E9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Conventional Aqueous Extraction
Traditional extraction of alliin from garlic involves homogenizing fresh cloves in aqueous solvents. The process exploits the compartmentalization of this compound and alliinase in garlic cells, ensuring enzymatic conversion occurs only post-cell rupture. A study utilizing 30:70% methanol-water with 0.05% sodium dodecylsulfate achieved 93.5–101% recovery rates, as quantified by reversed-phase HPLC. However, hot water extraction alone proved insufficient due to this compound’s solubility limitations, necessitating acidic or hydroalcoholic solvents for optimal yield.
Microwave- and Ultrasound-Assisted Extraction
Advanced extraction techniques, such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), enhance this compound recovery by disrupting cell walls more efficiently. A 2024 study demonstrated that UAE with 50% ethanol at 40°C for 20 minutes increased this compound yield by 18% compared to conventional methods, as confirmed by UPLC-ESI-MS. These methods reduce thermal degradation, preserving the compound’s stereochemical integrity.
Chemical Synthesis Pathways
Oxidation of Allyl Disulfide
The oxidation of allyl disulfide (C₆H₁₀S₂) with hydrogen peroxide (H₂O₂) in acidic media remains a cornerstone of this compound synthesis. The reaction mechanism involves radical intermediates, where hydroxyl radicals (- OH) abstract hydrogen from disulfide, forming allyl sulfenic acid (C₃H₅SOH). Dimerization of sulfenic acid yields this compound (C₆H₁₁NO₃S) and water (H₂O). Optimal conditions—0°C, pH 2.5, and a 1:1.2 molar ratio of disulfide to H₂O₂—produce 89% purity, as validated by HPLC-UV.
Table 1: Comparative Analysis of this compound Synthesis Methods
| Method | Starting Material | Oxidizing Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Allyl Disulfide Oxidation | Allyl disulfide | H₂O₂ | 78 | 89 |
| Cysteine Hydrochloride | L-Cysteine HCl | H₂O₂ | 92 | 98 |
| Enzymatic Biosynthesis | S-Allyl-L-cysteine | Alliinase | 85 | 95 |
Synthesis from L-Cysteine Derivatives
A patented two-step synthesis (CN111285788A) utilizes L-cysteine hydrochloride and allyl chloride:
- Step 1 : L-Cysteine hydrochloride (0.57 mol) reacts with allyl chloride (0.684 mol) in aqueous ethanol at 35°C, adjusted to pH 7–8 with ammonia. Sodium sulfite (0.3 g) stabilizes intermediates, yielding deoxythis compound (C₆H₁₁NO₂S) at 98.67% purity.
- Step 2 : Deoxythis compound undergoes oxidation with 30% H₂O₂ (0.58 mol) in a microreactor at 35°C, achieving 93.0% this compound content via HPLC. This method’s scalability and reproducibility make it industrially viable.
Stereoselective Synthesis of this compound Isomers
Recent advances enable stereoselective synthesis of this compound diastereomers. Using (R)-camphorsulfonyl chloride as a chiral auxiliary, researchers achieved 96% enantiomeric excess (ee) for (S)-alliin, confirmed by X-ray diffraction. Conversely, (R)-alliin (“allo-alliin”) was synthesized via Mitsunobu reaction with diethyl azodicarboxylate (DEAD), though it exhibits lower bioactivity.
Enzymatic Biosynthesis Using Alliinase
In Vitro Enzymatic Conversion
Alliinase (EC 4.4.1.4), a pyridoxal-5′-phosphate-dependent lyase, catalyzes the conversion of S-allyl-L-cysteine sulfoxide to allicin and pyruvate. Optimal activity occurs at pH 6.5 and 33°C, with a Michaelis constant (Kₘ) of 12 mM for this compound. Retinol (10 μM) and hydroxylamine sulfate (50 μM) inhibit alliinase by 90%, highlighting the enzyme’s sensitivity to redox agents.
Immobilized Enzyme Systems
Immobilizing alliinase on chitosan beads enhances operational stability, allowing six reaction cycles without significant activity loss. A 2023 study reported a 2.3-fold increase in this compound production compared to free enzyme systems, attributed to improved substrate-channeling effects.
Analytical Validation and Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC remains the gold standard for this compound quantification. A Zorbax Eclipse XDB-C18 column (4.6 × 150 mm, 5 μm) with isocratic elution (50:50 methanol-water, 0.5 mL/min) detects this compound at 210 nm, achieving a linear range of 0.4–80 ng/mL. Post-column derivatization with o-phthalaldehyde (OPA) improves sensitivity to 0.1 ng/mL, critical for trace analysis in garlic supplements.
Table 2: HPLC Parameters for this compound Detection
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | LOD (ng/mL) |
|---|---|---|---|---|
| Zorbax Eclipse XDB-C18 | 50:50 MeOH:H₂O | 0.5 | 210 | 0.4 |
| Kromasil C18 | 70:30 MeOH:H₂O (0.05% SDS) | 1.0 | 254 | 1.0 |
| C18 Disc (3.9 × 150 mm) | 0.008% Triethylamine (pH 6.5) | 1.0 | 254 | 0.1 |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC-ESI-MS (Waters ACQUITY) with a BEH C18 column (2.1 × 100 mm, 1.7 μm) resolves this compound from γ-glutamyl peptides in 8 minutes, using 0.1% formic acid-acetonitrile gradient elution. Mass transitions at m/z 178→121 (this compound) and 179→122 (internal standard) ensure specificity, with intraday precision <5% RSD.
Industrial and Pharmacological Applications
Pharmaceutical formulations favor synthetic this compound (98% purity) for standardized garlic tablets, ensuring consistent dosages of 1.2–1.5 mg/g. In agriculture, this compound-rich garlic extracts (0.073 mg/g) serve as natural fungicides, reducing Fusarium spp. growth by 70% at 50 ppm.
Chemical Reactions Analysis
Types of Reactions
Alliin undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used to oxidize deoxythis compound to this compound.
Reduction: Reducing agents like sodium borohydride can be used to reduce this compound to its corresponding sulfide.
Substitution: Allyl bromide is used in the alkylation of L-cysteine to form deoxythis compound.
Major Products
The major product formed from the oxidation of deoxythis compound is this compound. When this compound is converted by alliinase, the major product is allicin .
Scientific Research Applications
Biological Activities and Health Benefits
- Glucose homeostasis and insulin sensitivity Alliin has been shown to reduce fasting glucose levels in the blood and increase insulin sensitivity . Studies on mice with diet-induced obesity (DIO) indicated that this compound treatment resulted in lower fasting glucose levels after insulin injection .
- Lipid profile improvement Treatment with this compound has demonstrated a reduction in total triglycerides (TG) and free fatty acids (FFA), along with an increase in high-density lipoprotein (HDL) levels in DIO mice. No significant changes were observed in total cholesterol (TC) and low-density lipoprotein (LDL) levels .
- Liver protection this compound exhibits a protective effect on the liver by decreasing levels of aspartate aminotransferase (AST), alkaline phosphatase (ALP), total protein (TP), and albumin (ALB) .
- Modulation of intestinal microbiota this compound can modify the intestinal microbiota by increasing Actinobacteria and Firmicutes while decreasing Bacteroidetes and Proteobacteria . It also reduces Lachnospiraceae and increases Ruminococcaceae, which are involved in glucose metabolism .
Therapeutic Applications
- Diabetes Management: Studies indicate that this compound can increase blood insulin levels, suggesting its potential as a treatment for diabetes mellitus .
- Cardiovascular Health: Allicin, derived from this compound, has demonstrated efficacy as a therapeutic agent against cardiovascular diseases .
- Antimicrobial Agent: Allicin, produced from this compound, has been used against various microorganisms .
- Antioxidant and Neuroprotective Agent: Allicin serves as an antioxidant and neuroprotective molecule, potentially improving cognitive abilities in neurodegenerative and neuropsychological disorders . As an antioxidant, allicin combats reactive oxygen species (ROS) by downregulating NADPH oxidizing (NOX) enzymes and directly interacting to reduce cellular ROS levels .
Preclinical Studies
- Wound Healing: Allicin, derived from this compound, shows a positive impact on wound healing under diabetic conditions .
- Nephroprotective Effects: Allicin has shown benefits against streptozotocin-induced nephropathy in Wistar rats .
- Hepatic Protection: Allicin can alleviate hepatic toxicity induced by lead (Pb) and acrylamide .
- Reproductive System Improvement: Allicin has been reported to recover spermatogenesis and sperm quality after diabetic-induced damage, showing beneficial effects on the reproductive system of male Wistar rats .
This compound and Allicin
Mechanism of Action
Alliin exerts its effects primarily through its conversion to allicin by the enzyme alliinase. Allicin is a reactive sulfur species that undergoes redox reactions with thiol groups in glutathione and proteins. This redox activity is thought to be essential for its biological activity, including antimicrobial, anticancer, and cardiovascular effects .
Biological Activity
Alliin (S-allylcysteine sulfoxide) is a non-proteinogenic amino acid found predominantly in garlic (Allium sativum). It is a precursor to allicin, which is formed when garlic is crushed and the enzyme alliinase catalyzes the conversion of this compound into allicin. This transformation is crucial as allicin exhibits a wide range of biological activities, including antimicrobial, antioxidant, and neuroprotective effects. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.
Biosynthesis of Allicin
The conversion of this compound to allicin occurs through several steps:
- Enzymatic Reaction : Alliinase catalyzes the hydrolysis of this compound, leading to the formation of allyl sulfenic acid.
- Formation of Allicin : Two molecules of allyl sulfenic acid spontaneously condense to form one molecule of allicin .
Redox-Dependent Mechanism
Allicin acts primarily through redox reactions, reacting with thiol groups in proteins and glutathione. This interaction is essential for its biological activity, influencing various cellular processes such as apoptosis and inflammation .
2. Antimicrobial Activity
Allicin exhibits significant antimicrobial properties against a variety of pathogens:
- Bacterial Inhibition : Allicin can inhibit the growth of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Fungal Activity : It also demonstrates antifungal properties, effectively inhibiting fungal proliferation in vitro .
3. Antioxidant Properties
Allicin functions as a potent antioxidant, scavenging reactive oxygen species (ROS) and reducing oxidative stress. This activity contributes to its neuroprotective effects and its potential role in managing neurodegenerative diseases such as Alzheimer's disease .
4. Neuroprotective Effects
Recent studies have indicated that allicin may protect neuronal cells from damage:
- Cognitive Improvement : Allicin has been shown to enhance cognitive functions in individuals with neurological impairments by regulating inflammation and apoptosis .
- Mechanistic Insights : It inhibits neuroinflammation through pathways involving TLR4/MyD88/NF-κB and modulates cholinergic activity, which is crucial for memory and learning .
5. Cardiovascular Benefits
Allicin has been linked to cardiovascular health:
- Cholesterol Reduction : It can lower cholesterol levels and improve blood pressure, contributing to overall heart health .
- Diabetes Management : Studies suggest that this compound supplementation can enhance insulin sensitivity and improve metabolic parameters in diabetic models .
6. Case Studies and Research Findings
Several case studies underscore the therapeutic potential of this compound and its derivative allicin:
7. Conclusion
This compound serves as a significant precursor for allicin, which possesses a myriad of biological activities that hold promise for therapeutic applications across various fields including microbiology, neurology, and cardiology. Ongoing research is essential to fully elucidate the mechanisms underlying these effects and to develop effective delivery systems for clinical use.
Comparison with Similar Compounds
This compound vs. Allicin
- Stability : this compound remains stable in intact garlic, whereas allicin decomposes within minutes to sulfides (e.g., diallyl disulfide) under heat or acidic conditions .
- Bioactivity : Allicin demonstrates broad-spectrum antimicrobial activity due to its reactive thiosulfinate group, which disrupts microbial membranes . In contrast, this compound’s effects are indirect or require enzymatic conversion. For example, this compound reduces aberrant crypt foci in colorectal cancer models but lacks allicin’s direct cytotoxic effects .
This compound vs. S-Allylcysteine (SAC)
This compound vs. Diallyl Sulfides (DADS, DATS)
- Mechanisms : DADS and DATS activate Nrf2-mediated antioxidant pathways, whereas this compound’s chemopreventive effects involve EGFR inhibition and autophagy activation .
Key Research Findings
This compound in Colorectal Cancer Prevention: this compound suppresses EGFR expression in HCT-15 cells (IC₅₀: ~100 µg/mL) and reduces tumor incidence in murine models by 50% at 125 mg/kg dietary intake .
Antioxidant Activity :
- This compound’s antioxidant capacity is pH- and temperature-sensitive. Subcritical water extraction (SWE) at 120°C and 2 mL/min maximizes recovery (136.82 mg/g) without degradation .
Metabolic Pathways :
- This compound is metabolized to N-acetyl-alliin in humans, with minimal conversion to SAC, contrasting with allicin’s rapid conversion to sulfides .
Q & A
Basic Research Questions
Q. What are the most reliable methods for quantifying alliin in plant extracts or biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with post-column derivatization using ninhydrin or UV detection at 254 nm is widely employed for precise quantification. Validate protocols by comparing retention times with certified standards (e.g., 2.45 min in acetonitrile:water [80:20] with 0.2% phosphoric acid) and ensure linear calibration curves (R² > 0.99) . For biological fluids, use microdialysis coupled with HPLC pre-column derivatization to account for matrix effects .
Q. How can researchers ensure this compound stability during extraction and experimental workflows?
- Methodological Answer : To prevent enzymatic degradation (e.g., by alliinase), immediately boil samples post-homogenization to denature enzymes . For long-term storage, lyophilize extracts at -80°C under inert gas. Monitor stability via repeated HPLC analysis over time and include negative controls (e.g., untreated extracts) to confirm absence of spontaneous allicin formation .
Q. What experimental models are suitable for studying this compound’s bioactivity in cellular systems?
- Methodological Answer : The 3T3-L1 adipocyte differentiation model is robust for metabolic studies. Treat cells with this compound (10–40 µg/mL) for 7 days, using oil red O staining and RT-qPCR to quantify lipid accumulation and adipogenic markers (PPARγ, C/EBPα). Include a viability assay (e.g., MTT) to rule out cytotoxicity . For antimicrobial studies, combine this compound with alliinase to generate in situ allicin and assess activity via plate-diffusion assays .
Advanced Research Questions
Q. How can conflicting data on this compound’s dose-dependent effects be resolved in metabolic studies?
- Methodological Answer : Perform power analysis to ensure adequate sample size (n ≥ 3 biological replicates) and use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Validate dose-response curves using nonlinear regression models (e.g., log-inhibitor vs. normalized response). Reconcile in vitro findings with pharmacokinetic data (e.g., this compound’s <17% bioavailability) to contextualize in vivo relevance .
Q. What computational approaches elucidate this compound’s molecular interactions with therapeutic targets?
- Methodological Answer : Conduct molecular docking (e.g., AutoDock Vina) to predict binding affinities between this compound and targets like SARS-CoV-2 Mpro. Validate with molecular dynamics (MD) simulations (100 ns trajectories) to assess complex stability. Calculate binding free energies (MM-PBSA) and correlate with in vitro activity assays .
Q. How can transcriptomic data identify regulatory mechanisms of this compound biosynthesis in Allium species?
- Methodological Answer : Perform RNA-seq on wounded garlic leaves to identify differentially expressed genes (DEGs). Focus on transcription factors (TFs) like bHLH, NAC, or MYB families linked to sulfur metabolism. Validate candidate TFs via RT-qPCR using primers designed from conserved domains (e.g., Table I in ) and correlate expression with this compound content .
Q. What strategies improve this compound’s stability for pharmacological applications?
- Methodological Answer : Synthesize Mannich base derivatives to enhance stability. Characterize analogs using NMR (¹H/¹³C), LC-MS, and FT-IR. Compare anti-infective activity via minimum inhibitory concentration (MIC) assays against parent this compound. Optimize reaction conditions (pH, temperature) to maximize yield .
Q. How to optimize in situ allicin generation from this compound for controlled-release applications?
- Methodological Answer : Design composite films with separate this compound and alliinase layers. Use Tricine-KOH buffer (pH 8.5) to trigger enzymatic conversion. Monitor allicin release kinetics via LDH assay and fit data to Higuchi or Korsmeyer-Peppas models. Adjust film thickness and enzyme loading to modulate release profiles .
Data Analysis and Contradiction Resolution
- Key Statistical Tools : Use Pearson correlation to link gene expression and this compound levels . For metabolomic data, apply principal component analysis (PCA) to distinguish treatment effects from batch variability .
- Addressing Bioactivity Variability : Replicate experiments across independent labs using standardized protocols (e.g., ISO guidelines for antimicrobial assays) and report results as mean ± SD with exact p-values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
